3-(Indan-1-yl)-2,4-pentanedione

Description

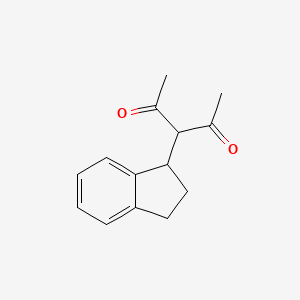

3-(Indan-1-yl)-2,4-pentanedione is a β-diketone derivative featuring an indan-1-yl substituent at the 3-position of the pentanedione backbone. The indan moiety consists of a bicyclic system (benzene fused to a cyclopropane ring), imparting significant steric bulk and electronic effects.

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione |

InChI |

InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3 |

InChI Key |

PYFCRFIRBFGNCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Indan-1-yl)-2,4-pentanedione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-(Indan-1-yl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent at the 3-position of 2,4-pentanedione critically determines properties such as solubility, steric hindrance, and electronic effects. Key analogs include:

Key Observations :

- Steric Effects : Bulky groups (indan, adamantyl) reduce reaction rates in nucleophilic substitutions but enhance stability in metal complexes.

- Electronic Effects : Electron-withdrawing groups (e.g., phenylazo) increase electrophilicity at carbonyl groups, favoring condensation reactions .

Metal Complex Formation:

- 3-Ethyl-2,4-pentanedione : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to reduced steric hindrance compared to bulkier analogs. Used in catalysis and materials science .

- 3-(Phenylazo)-2,4-pentanedione : Acts as a polydentate ligand in Schiff base complexes, enabling applications in corrosion inhibition and analytical chemistry .

Biological Activity

3-(Indan-1-yl)-2,4-pentanedione, also known as indanone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 188.23 g/mol. The compound features a diketone structure that is pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular functions and proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant capabilities. A study demonstrated that it effectively reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it was found effective against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential application in developing new antimicrobial agents.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant effects of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against various bacteria using the agar diffusion method. The results showed clear zones of inhibition for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in various fields such as medicine and pharmacology. Its ability to act as an antioxidant and exhibit antimicrobial properties positions it as a candidate for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.